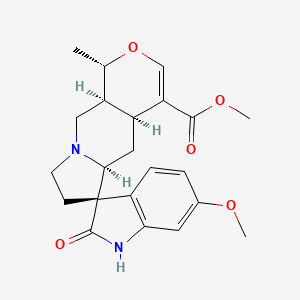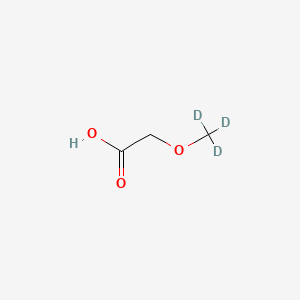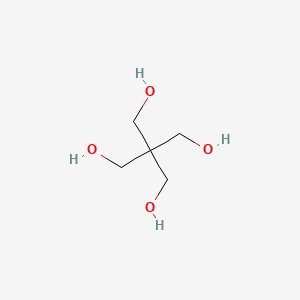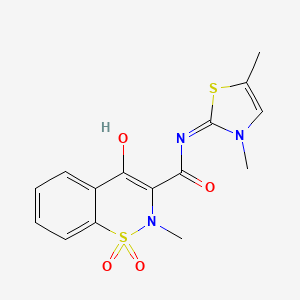
Caboxine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caboxine A is a compound of interest to scientists due to its potential applications in both scientific research and medical treatment. It is a small molecule composed of two nitrogen atoms, two oxygen atoms, and a single carbon atom. This compound has been studied extensively in the past few decades, and its properties and effects have been widely documented.
作用机制
The mechanism of action of Caboxine A is not yet fully understood. However, it is believed that Caboxine A binds to specific receptors in the body and modulates their activity. This modulation of activity results in a variety of biochemical and physiological effects in the body.
Biochemical and Physiological Effects
Caboxine A has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to modulate the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of catecholamines such as epinephrine and norepinephrine. In addition, Caboxine A has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Furthermore, Caboxine A has been shown to modulate the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
实验室实验的优点和局限性
Caboxine A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, Caboxine A is relatively non-toxic and does not pose any significant safety risks. However, Caboxine A is not very soluble in organic solvents, and it is not very stable in organic solutions. Therefore, it is important to use aqueous solutions when conducting experiments with Caboxine A.
未来方向
There are several potential future directions for Caboxine A research. One potential direction is to further investigate the biochemical and physiological effects of Caboxine A in the body. Another potential direction is to investigate the potential applications of Caboxine A in medical treatments. Additionally, it would be beneficial to investigate the potential toxicity of Caboxine A, as well as the potential for it to interact with other drugs. Finally, it would be beneficial to investigate the potential for Caboxine A to be used as a biomarker for various diseases.
合成方法
Caboxine A is synthesized through a chemical reaction between aldehydes and amines in an aqueous medium. This reaction is catalyzed by a variety of acids, such as hydrochloric acid and sulfuric acid. The reaction is conducted at temperatures between 40 and 70 degrees Celsius and is typically completed within 30 minutes. The resulting product is a white solid that can be isolated through filtration.
科学研究应用
Caboxine A has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various diseases on the body. In addition, Caboxine A has been used to study the effects of various dietary supplements on the body, as well as to study the effects of various vitamins and minerals on the body.
属性
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-IHGKUHQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caboxine A | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












